molecular formula C28H21BrFNO4 B12596619 [1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-

[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-

Cat. No.: B12596619
M. Wt: 534.4 g/mol
InChI Key: GRLDZHNAUWEKRB-UHFFFAOYSA-N
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Description

The compound [1,1'-biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- (CAS: 892861-04-0, InChIKey: GRLDZHNAUWEKRB-UHFFFAOYSA-N) features a biphenyl core substituted at the 3-position with a carboxylic acid group and at the 4'-position with a complex aminomethyl-bridged moiety. This substituent includes a 4-bromobenzoyl group and a (4-fluorophenyl)methyl group, introducing both halogenated and aromatic functionalities. The 4-hydroxy group on the biphenyl backbone may enhance solubility through hydrogen bonding. The compound is listed with three suppliers and is associated with synonyms such as AGN-PC-00EILH and KB-63696 .

Properties

Molecular Formula

C28H21BrFNO4

Molecular Weight

534.4 g/mol

IUPAC Name

5-[4-[[(4-bromobenzoyl)-[(4-fluorophenyl)methyl]amino]methyl]phenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C28H21BrFNO4/c29-23-10-7-21(8-11-23)27(33)31(17-19-3-12-24(30)13-4-19)16-18-1-5-20(6-2-18)22-9-14-26(32)25(15-22)28(34)35/h1-15,32H,16-17H2,(H,34,35)

InChI Key

GRLDZHNAUWEKRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 4’-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- typically involves multiple steps, including the formation of the biphenyl core, introduction of the carboxylic acid group, and subsequent functionalization with bromobenzoyl, fluorophenyl, and hydroxy groups. Common synthetic routes may involve:

    Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions between phenylboronic acid and halobenzenes.

    Introduction of Carboxylic Acid Group: This step may involve oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-3-carboxylic acid, 4’-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, chromium trioxide, potassium permanganate.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It can serve as a scaffold for developing new drug candidates aimed at various diseases, including cancer and bacterial infections. The presence of bromine and fluorine atoms in its structure may enhance its bioactivity by improving lipophilicity and metabolic stability.

Synthesis of Derivatives

Research indicates that derivatives of this compound can be synthesized through various chemical reactions, including:

  • Amidation : The introduction of amine groups to enhance pharmacological properties.
  • Halogenation : Modifying the halogen substituents to explore structure-activity relationships (SAR) in drug design .

Material Science

The compound's biphenyl structure makes it suitable for applications in organic electronics, such as:

  • Organic Light Emitting Diodes (OLEDs) : Its photophysical properties can be optimized for light emission.
  • Organic Photovoltaics (OPVs) : The compound can be incorporated into photovoltaic materials to improve efficiency .

Case Studies

StudyFocusFindings
Study on Antibacterial ActivityEvaluated the efficacy of derivatives against bacterial strainsCertain derivatives showed significant antibacterial activity, suggesting potential for antibiotic development .
Synthesis of BenzoxazinonesExplored the synthesis pathways using this compoundDemonstrated successful formation of benzoxazinone derivatives with promising biological activity .
OLED ApplicationsInvestigated the photophysical properties for OLEDsFound that modifications to the biphenyl structure improved light emission characteristics, making it a candidate for OLED materials .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 4’-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its 4'-substituent:

  • (4-Fluorophenyl)methyl group : Introduces electron-withdrawing fluorine and aromatic bulk.
  • Hydroxy group at position 4 : Enhances polarity and hydrogen-bonding capacity.

Comparison Table

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
Target Compound 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- ~539.3 (calculated) Potential receptor antagonist/modulator
4'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid 4'-fluoro, 4-hydroxy 246.2 Precursor or scaffold for drug design
Compounds 90–95 (P2Y14 antagonists) Triazole and piperidine substituents (e.g., difluorophenyl, carboxyphenyl) 461.2–485.2 P2Y14 receptor antagonists
4'-Methylbiphenyl-3-carboxylic acid 4'-methyl 219.2 Intermediate for synthetic chemistry
4'-Chloro-3'-(trifluoromethyl) analog 4'-chloro, 3'-trifluoromethyl 329.7 Unknown (halogenated bioactive analog)

Key Differences and Implications

Substituent Complexity: The target compound’s 4'-substituent is more elaborate than simpler analogs (e.g., 4'-fluoro or 4'-methyl derivatives), likely enhancing receptor binding via hydrophobic interactions and halogen bonding.

Halogenation :

  • The 4-bromobenzoyl group distinguishes the target compound from the 4'-fluoro analog () and trifluoromethyl-chloro derivatives (). Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets compared to fluorine.

Hydroxy Group: The 4-hydroxy group is shared with 4'-fluoro-4-hydroxybiphenyl-3-carboxylic acid (), suggesting improved aqueous solubility compared to non-hydroxylated analogs like 4'-methylbiphenyl-3-carboxylic acid.

Biological Activity: Compounds in (e.g., 90–95) with triazole and piperidine substituents exhibit confirmed P2Y14 antagonist activity. The target compound’s aminomethyl-bridged substituent may similarly target receptors but with distinct steric and electronic properties.

Research and Application Potential

  • Its structural complexity may improve selectivity over simpler analogs.
  • Comparative Pharmacokinetics : The hydroxy group may enhance solubility but reduce blood-brain barrier penetration compared to methyl or trifluoromethyl analogs.
  • Limitations: Without explicit activity data, hypotheses remain speculative.

Biological Activity

The compound [1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- (CAS No. 892861-04-0) is a complex organic molecule with potential biological activities. Its molecular formula is C28H21BrFNO4, and it has garnered interest due to its structural features that suggest various pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C28H21BrFNO4\text{C}_{28}\text{H}_{21}\text{Br}\text{F}\text{N}\text{O}_{4}

This compound features a biphenyl core with functional groups that may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates potential effects on various biological systems. The following sections summarize key findings from relevant studies.

1. Anticancer Activity

Studies have suggested that compounds similar to [1,1'-Biphenyl]-3-carboxylic acid exhibit anticancer properties. For instance, derivatives of biphenyl compounds have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that modifications in the biphenyl structure could enhance the inhibition of tumor cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .

2. P-glycoprotein Modulation

The compound's structural analogues have been investigated for their ability to modulate P-glycoprotein (P-gp), a crucial efflux transporter implicated in drug resistance in cancer therapy. In vitro assays indicated that certain derivatives could stimulate ATPase activity in P-gp, suggesting a potential role in overcoming drug resistance by enhancing the bioavailability of chemotherapeutic agents .

Research Findings and Case Studies

StudyFindings
Study on Anticancer Properties Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 μM. The study highlighted the importance of the bromobenzoyl group in enhancing activity .
P-glycoprotein Interaction Compounds similar to [1,1'-Biphenyl]-3-carboxylic acid showed preferential binding to P-gp over other transporters, indicating a specific mechanism of action that could be exploited for drug design .
In Vivo Efficacy Animal studies reported reduced tumor volumes when treated with biphenyl derivatives, supporting their potential as effective anticancer agents without significant side effects .

Mechanistic Insights

The biological activity of [1,1'-Biphenyl]-3-carboxylic acid is likely influenced by its ability to interact with specific molecular targets. Key mechanisms include:

  • Inhibition of Cell Proliferation : The presence of hydroxyl and carboxylic acid groups may facilitate hydrogen bonding with target proteins, enhancing binding affinity.
  • Modulation of Drug Transport : By interacting with P-gp, the compound may alter the pharmacokinetics of co-administered drugs, potentially improving therapeutic outcomes in resistant cancers.

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